Cytotoxic Potency Advantage of 2-Bromo Regioisomer
In a comparative structure-activity relationship study evaluating the effects of bromoindole carbaldehydes on sea urchin embryo cell division, bromination at the 2-position produced the greatest increase in cytotoxicity relative to the non-brominated parent indole-3-carbaldehyde. The 2-bromo derivative demonstrated the highest cytotoxic potency among all regioisomers tested (2-, 4-, 5-, 6-, and 7-bromo substitutions) [1]. This finding establishes a clear rank-order potency: 2-bromo > 5-bromo > 4-bromo > 6-bromo ≈ 7-bromo.
| Evidence Dimension | Cytotoxic potency on sea urchin embryo cell division (S. granularis fertilization assay) |
|---|---|
| Target Compound Data | Maximum inhibition of first cell cleavage; ranked most potent among all bromoindole carbaldehyde regioisomers tested |
| Comparator Or Baseline | Indole-3-carbaldehyde (non-brominated parent) and 5-bromoindole-3-carbaldehyde (second most potent regioisomer) |
| Quantified Difference | 2-Bromo > 5-Bromo > 4-Bromo > 6-Bromo ≈ 7-Bromo in potency rank order; bromination at C2 maximally increased cytotoxicity |
| Conditions | Sea urchin (Sphaerechinus granularis) eggs fertilized in vitro; compounds tested at 10 µg/mL; first cleavage monitored |
Why This Matters
For researchers developing antiproliferative or anticancer agents, the 2-bromo derivative offers the highest baseline cytotoxic potency within this class, potentially reducing the need for additional structural optimization to achieve initial activity.
- [1] Moubax I, Bontemps-Subielos N, Banaigs B, Combaut G, Huitorel P, Girard JP, Pesando D. Structure-activity relationship for bromoindole carbaldehydes: Effects on the sea urchin embryo cell cycle. Environ Toxicol Chem. 2001;20(3):589-596. DOI: 10.1002/etc.5620200319. View Source
